molecular formula C5H9NO4 B043671 (2S)-2-amino(313C)pentanedioic acid CAS No. 115473-51-3

(2S)-2-amino(313C)pentanedioic acid

Cat. No.: B043671
CAS No.: 115473-51-3
M. Wt: 148.12 g/mol
InChI Key: WHUUTDBJXJRKMK-AANACRNLSA-N
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Description

L-Glutamic acid-3-13C: is a labeled version of L-Glutamic acid, an amino acid that plays a crucial role in various metabolic processes. The “3-13C” label indicates that the third carbon atom in the glutamic acid molecule is replaced with the carbon-13 isotope. This labeling is particularly useful in scientific research for tracing metabolic pathways and studying biochemical processes.

Mechanism of Action

Target of Action

L-Glutamic acid-3-13C, a labeled form of L-Glutamic acid, primarily targets glutamate receptors in the nervous system . These receptors are categorized into metabotropic, kainate, NMDA, and AMPA subtypes . Glutamate receptors play a crucial role in mediating excitatory neurotransmission .

Mode of Action

L-Glutamic acid-3-13C acts as an excitatory neurotransmitter and an agonist at all subtypes of glutamate receptors . It shows a direct activating effect on the release of dopamine (DA) from dopaminergic terminals . This interaction with its targets leads to changes in neuronal signaling and neurotransmission .

Biochemical Pathways

L-Glutamic acid-3-13C is involved in several biochemical pathways. It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells . Decarboxylation of glutamic acid results in the formation of GABA (γ aminobutyric acid), a potent neurotransmitter .

Pharmacokinetics

It is known that l-glutamic acid-3-13c is a solid compound with a molecular weight of 14812 . Its bioavailability and pharmacokinetic properties may be influenced by various factors, including its formulation, route of administration, and the patient’s physiological condition .

Result of Action

The action of L-Glutamic acid-3-13C at the cellular level results in changes in neurotransmission and neuronal signaling . It also plays a role in protein synthesis, wound healing, regulating acid-base balance, cellular differentiation, and modulates the immune system .

Action Environment

The action, efficacy, and stability of L-Glutamic acid-3-13C can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .

Biochemical Analysis

Biochemical Properties

L-Glutamic acid-3-13C is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is used in 13C-Metabolic flux analysis to investigate the influence of gene overexpression on metabolic flux redistribution during γ-PGA synthesis .

Cellular Effects

L-Glutamic acid-3-13C influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, overexpression of certain genes can strengthen the fluxes of PPP pathway, TCA cycle, and energy metabolism for γ-PGA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Glutamic acid-3-13C can be synthesized through various methods, including fermentation and chemical synthesis. In fermentation, glucose is broken down into smaller fragments by glutamic acid-producing microorganisms through pathways like the Embden-Meyerhof-Parnas (EMP) pathway and the pentose-phosphate pathway. These fragments are then channeled into the tricarboxylic acid (TCA) cycle, where α-ketoglutarate is formed and subsequently converted into L-glutamic acid through reductive amination with free ammonium ions .

Industrial Production Methods: Industrial production of L-Glutamic acid-3-13C typically involves fermentation using specific strains of bacteria. Factors affecting production include carbon and nitrogen sources, growth factors, oxygen supply, and pH of the medium. Common carbon sources include glucose, sucrose, and molasses, while nitrogen sources include ammonium salts and urea. The fermentation process is carried out at around 30°C for 40-48 hours, with intermittent addition of urea to maintain optimal conditions .

Chemical Reactions Analysis

Types of Reactions: L-Glutamic acid-3-13C undergoes various chemical reactions, including decarboxylation, reductive amination, and diazoniation/hydrogenation. Decarboxylation of glutamic acid results in the formation of γ-aminobutyric acid (GABA), a potent neurotransmitter .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: L-Glutamic acid-3-13C is used in NMR spectroscopy to study the structure and dynamics of proteins and other biomolecules. The carbon-13 label allows for detailed analysis of metabolic pathways and enzyme mechanisms .

Biology: In biological research, this compound is used to trace metabolic processes and understand the role of glutamic acid in cellular functions. It helps in studying neurotransmitter pathways and the synthesis of other amino acids .

Medicine: L-Glutamic acid-3-13C is used in medical research to study diseases related to neurotransmitter imbalances, such as epilepsy and schizophrenia. It also aids in the development of new drugs targeting glutamate receptors .

Industry: In the industrial sector, this compound is used in the production of isotopically labeled proteins and other biomolecules for research and diagnostic purposes .

Comparison with Similar Compounds

  • L-Glutamic acid-1-13C
  • L-Glutamic acid-5-13C
  • L-Glutamic acid-13C5,15N

Uniqueness: L-Glutamic acid-3-13C is unique due to the specific labeling of the third carbon atom with carbon-13. This specific labeling allows for targeted studies of metabolic pathways involving the third carbon atom, providing more detailed insights compared to other labeled versions .

By understanding the unique properties and applications of L-Glutamic acid-3-13C, researchers can leverage this compound to advance scientific knowledge in various fields, from chemistry and biology to medicine and industry.

Properties

IUPAC Name

(2S)-2-amino(313C)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-AANACRNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH2][C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583965
Record name L-(3-~13~C)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115473-51-3
Record name L-(3-~13~C)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino(313C)pentanedioic acid
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(2S)-2-amino(313C)pentanedioic acid
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(2S)-2-amino(313C)pentanedioic acid
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(2S)-2-amino(313C)pentanedioic acid

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